3-(Aminomethyl)-2-hydroxyhexanoic acid
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Overview
Description
3-(Aminomethyl)-2-hydroxyhexanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2) attached to the third carbon, a hydroxyl group (-OH) attached to the second carbon, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then reacted with a dialkyl malonate to form 3-isobutylglutaric acid, which is subsequently converted to its anhydride form. The anhydride is then reacted with ammonia to form 3-(carbamoylmethyl)-5-methylhexanoic acid, which is finally converted to this compound through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-(Aminomethyl)-2-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a ligand for various enzymes and receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
3-(Aminomethyl)-2-hydroxyhexanoic acid can be compared with other similar compounds, such as:
Aminocaproic acid: Both compounds have a similar hexanoic acid backbone, but this compound has an additional hydroxyl group, which can influence its reactivity and biological activity.
Aminomethylbenzoic acid: This compound has a similar amino group but differs in its aromatic structure, leading to different chemical and biological properties.
Aminomethylphenylboronic acid: This compound contains a boronic acid group, which imparts unique reactivity compared to the hydroxyl group in this compound .
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-3-5(4-8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) |
InChI Key |
AHEBIGXOSZRCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(=O)O)O |
Origin of Product |
United States |
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